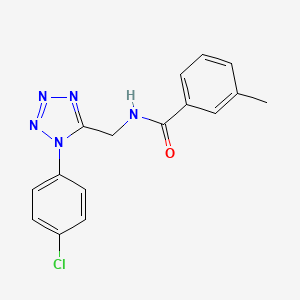

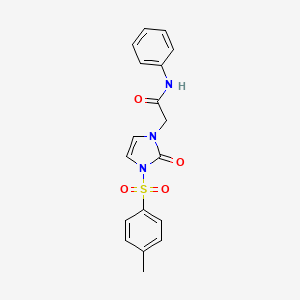

![molecular formula C18H22N2O4S3 B2754044 2-(((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole CAS No. 1428356-69-7](/img/structure/B2754044.png)

2-(((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

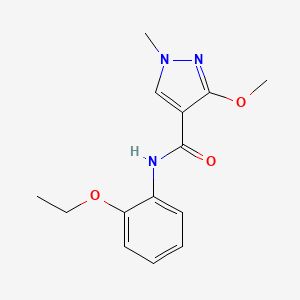

The compound is a complex organic molecule with several functional groups. It contains a 2,3-dihydrobenzo[b][1,4]dioxin ring, a sulfonyl group attached to a piperidin ring, a thioether linkage, and a 4-methylthiazole ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of the rings and the functional groups. The 2,3-dihydrobenzo[b][1,4]dioxin ring and the 4-methylthiazole ring could potentially interact through pi-stacking .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the sulfonyl group could potentially undergo substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its polarity .Scientific Research Applications

Caspase-3 Inhibition

Research on isatin 1,2,3-triazoles, which share structural similarities to the compound , has identified potent inhibitors against caspase-3. These inhibitors, including compounds with dihydrobenzo[b][1,4]dioxin moieties, show competitive inhibitory mechanisms against caspase-3, suggesting potential applications in studying apoptosis and developing anti-cancer therapies (Jiang & Hansen, 2011).

Synthesis of Cyclic Sulfonamides

Cyclic sulfonamides have been synthesized through intramolecular Diels-Alder reactions involving derivatives of buta-1,3-diene-1-sulfonic acid amide. This methodology could be relevant for producing novel cyclic compounds with potential pharmacological activities, including those related to the target compound (Greig, Tozer, & Wright, 2001).

Thiopeptide Antibiotic Synthesis

The total synthesis of thiopeptide antibiotics, which contain sulfur and highly modified cyclic peptides, outlines a pathway that could be adapted for synthesizing compounds with similar structural features. This includes the use of modified Bohlmann−Rahtz pyridine synthesis for constructing complex heterocyclic cores (Bagley, Bashford, Hesketh, & Moody, 2000).

Antimalarial and COVID-19 Drug Potential

A study investigating antimalarial sulfonamides for COVID-19 drug applications provides insights into the reactivity of sulfonamide derivatives, leading to aminothiazole, aminooxazole, and related compounds. This research highlights the potential for compounds with sulfonamide and thiazole components to exhibit significant biological activity (Fahim & Ismael, 2021).

Antibacterial Activity of Sulfone Derivatives

Sulfone derivatives containing oxadiazole moieties, structurally similar to the target compound, have demonstrated effective antibacterial activities against rice bacterial leaf blight. This suggests potential agricultural applications in developing plant protection strategies (Shi et al., 2015).

Future Directions

Properties

IUPAC Name |

2-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methylsulfanyl]-4-methyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S3/c1-13-11-25-18(19-13)26-12-14-4-6-20(7-5-14)27(21,22)15-2-3-16-17(10-15)24-9-8-23-16/h2-3,10-11,14H,4-9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBDSVORMZBHSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

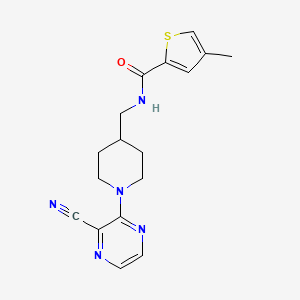

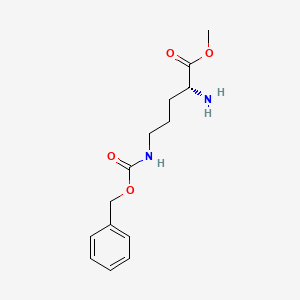

![N-(3-phenylpropyl)-1-[4-(propionylamino)benzoyl]piperidine-3-carboxamide](/img/structure/B2753964.png)

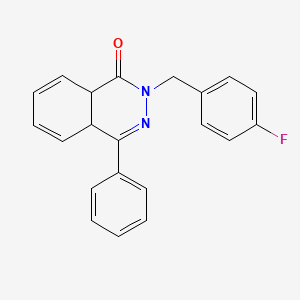

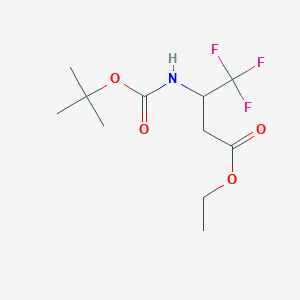

![2-[5-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2753970.png)

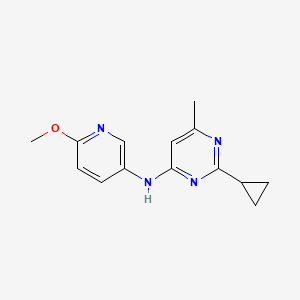

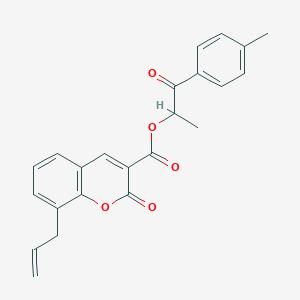

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2753976.png)

![N-((E)-2-[4-(dimethylamino)phenyl]-1-{[(2-methoxyethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B2753983.png)

![3,5-dichloro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2753984.png)